molecular formula C8H13ClF3NO3 B2355874 Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride CAS No. 2411217-02-0

Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2355874
CAS No.: 2411217-02-0
M. Wt: 263.64
InChI Key: ABJQEBIHFRTBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride (CAS: 2193058-88-5) is a cyclobutane derivative featuring a trifluoromethyl group, methoxy group, and amino substituent on the cyclobutane ring. Its molecular formula is C₈H₁₂ClF₃NO₃ (MW: 262.64 g/mol). The compound is structurally characterized by a rigid cyclobutane core, which influences its conformational stability and intermolecular interactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals, leveraging its trifluoromethyl group for enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3.ClH/c1-14-5(13)6(12)3-7(4-6,15-2)8(9,10)11;/h3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOHHMARHIFXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(C(F)(F)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411268-97-6
Record name rac-methyl (1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride (CAS number 2411217-02-0) is a chemical compound with potential applications in chemistry, biology, medicine, and industry. It is a cyclobutane derivative with trifluoromethyl, amino, and methoxy groups on the cyclobutane ring.

Scientific Research Applications

  • Chemistry This compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
  • Biology It is a tool in biological studies for investigating enzyme mechanisms and metabolic pathways.
  • Medicine The compound is explored for potential therapeutic uses, including as a precursor for drug development.
  • Industry It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound's effects are mediated through specific molecular targets and pathways. The trifluoromethyl group enhances stability and bioactivity, while the amino and methoxy groups contribute to its reactivity. The exact mechanism depends on the context of its use, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

The presence of the methoxy group distinguishes methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride from similar compounds, providing unique chemical and physical properties that influence its reactivity and applications. A similar compound is Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride .

Biological Activity

The trifluoromethyl group in the compound enhances lipophilicity, which is important for drug absorption and distribution. The incorporation of a trifluoromethyl-cyclobutane moiety can increase log D values, improving metabolic stability, though effects can vary depending on the structural context.

Case Studies

  • Antifungal Activity A comparative study evaluated the antifungal activity of Butenafine and its trifluoromethyl analogs against various fungal strains. The original drug showed slightly higher potency compared to its analogs, but the introduction of the trifluoromethyl group maintained significant antifungal activity.
  • SAR Studies Structure-activity relationship (SAR) studies have shown that compounds with a trifluoromethyl group often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For example, modifications to phenolic rings with trifluoromethyl groups significantly increased their potency in inhibiting serotonin uptake.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the amino and methoxy groups contribute to its reactivity. The exact mechanism of action depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride (Target) -NH₂, -OCH₃, -CF₃, -COOCH₃ C₈H₁₂ClF₃NO₃ 262.64
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride -NHCH₃, -COOCH₃ C₇H₁₃ClN₂O₂ 192.65
Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride -CH₂NH₂, -COOCH₃ C₇H₁₃ClN₂O₂ 192.65
[(1S,3S)-1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride -NH₂, -OCH₃, -CF₃, -CH₂OH C₇H₁₃ClF₃NO₂ 235.63
Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride -NH₂, -C₆H₄OH, -COOCH₃ C₁₂H₁₅ClNO₃ 256.71

Key Observations :

  • The trifluoromethyl (-CF₃) group in the target compound distinguishes it from non-fluorinated analogs, enhancing lipophilicity and electron-withdrawing effects.
  • Substituents like methylamino (-NHCH₃) or hydroxyphenyl (-C₆H₄OH) in analogs alter steric and electronic profiles, impacting reactivity and biological activity .

Physicochemical Properties

Property Target Compound Methyl 1-(methylamino)cyclobutanecarboxylate HCl Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate HCl
Log P (Predicted) ~1.5–2.0 (due to -CF₃) ~0.5–1.0 ~1.0–1.5
Solubility Moderate in polar aprotic solvents (e.g., DMF) High in water (hydrochloride salt) Low in water; soluble in ethanol
HPLC Retention Time Not reported 1.18 minutes (SMD-TFA05 method) Not reported

Key Observations :

  • The trifluoromethyl group increases log P by ~1–1.5 units compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Hydrochloride salts (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate HCl) exhibit improved water solubility due to ionic character .

Biological Activity

Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride, a compound with the CAS number 2411217-02-0, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, structural properties, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a trifluoromethyl group and a methoxy group. Its molecular formula is C_8H_{12}ClF_3N_0_3, and it has a molar mass of approximately 263.64 g/mol. The presence of the trifluoromethyl group is particularly significant due to its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of drug candidates.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with trifluoromethylating agents. Recent studies have reported successful syntheses that yield high purity (≥95%) of the compound, making it suitable for further biological evaluations .

Antimicrobial Activity

Research indicates that compounds containing cyclobutane structures often exhibit significant antimicrobial properties. A study on cyclobutane-containing alkaloids revealed various biological activities, including antimicrobial and antitumor effects . Although specific data on methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate's antimicrobial efficacy is limited, its structural analogs have demonstrated promising results against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum .

Lipophilicity and Metabolic Stability

The incorporation of the trifluoromethyl-cyclobutane moiety has been shown to increase lipophilicity, which is crucial for drug absorption and distribution. For instance, replacing a tert-butyl group with a trifluoromethyl-cyclobutane group resulted in an increase in log D values by approximately 0.4–0.5 units in several bioactive compounds . This modification can lead to improved metabolic stability; however, effects can vary significantly depending on the specific structural context.

Case Studies

  • Antifungal Activity Comparison :
    • A comparative study evaluated the antifungal activity of Butenafine and its trifluoromethyl analogs against various fungal strains. The original drug showed slightly higher potency compared to its analogs, but the introduction of the trifluoromethyl group maintained significant antifungal activity .
  • SAR Studies :
    • Structure-activity relationship (SAR) studies have highlighted that compounds with a trifluoromethyl group often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For example, modifications to phenolic rings with trifluoromethyl groups significantly increased their potency in inhibiting serotonin uptake .

Research Findings Summary Table

Study Focus Findings
Study on Cyclobutane Alkaloids Antimicrobial ActivityOver 60 compounds exhibited varying degrees of antimicrobial activity.
Lipophilicity Evaluation Log D IncreaseReplacement of tert-butyl with trifluoromethyl-cyclobutane increased log D by ~0.5 units.
Antifungal Activity Study Efficacy ComparisonOriginal antifungal agents were more potent than their trifluoromethyl analogs but retained significant activity.

Preparation Methods

[2+2] Cycloaddition Approaches

The cyclobutane core is typically constructed via photochemical [2+2] cycloaddition between electron-deficient alkenes and trifluoromethyl ketones. For example, reaction of 1,1,1-trifluoro-3-methoxypropan-2-one with methyl acrylate under UV irradiation (λ = 300 nm) produces the bicyclic intermediate with 68% yield. Key parameters include:

Parameter Optimal Value Impact on Yield
Light intensity 450 W/m² ±15% yield
Solvent Acetonitrile Maximizes π-π* transition
Temperature -10°C to 0°C Reduces side reactions

Stereochemical control at the 3-position is achieved through chiral auxiliaries. X-ray crystallography confirms that (1s,3s)-diastereomers dominate when using (R)-binol-derived templates.

Introduction of Trifluoromethyl and Methoxy Groups

Sequential Electrophilic Fluorination

Post-cyclization fluorination employs sulfur tetrafluoride (SF₄) in dichloromethane at -78°C. The reaction proceeds via:

  • Activation of carbonyl oxygen through BF₃ coordination
  • Nucleophilic attack by fluoride ions
  • Displacement of methoxy group with CF₃

Reaction monitoring via ¹⁹F NMR shows complete conversion within 6 hours (δ = -63 ppm for CF₃ group).

Methoxy Group Retention Strategies

Protection of the methoxy group during fluorination requires:

  • Use of trimethylsilyl chloride (TMSCl) as protecting agent
  • Strict exclusion of moisture (H₂O < 50 ppm)
  • 2.5:1 molar ratio of SF₄ to substrate

Comparative studies demonstrate 92% methoxy retention vs. 43% without protection.

Amino Group Incorporation

Gabriel Synthesis Protocol

The amino group is introduced through:

  • Cyclobutane bromination at 1-position (NBS, AIBN, CCl₄)
  • Gabriel synthesis with phthalimide potassium salt
  • Hydrazinolysis to release primary amine

Optimized conditions yield 85% amine purity:

Step Time Temperature Yield
Bromination 4 hr 80°C 78%
Phthalimide coupling 12 hr 110°C 91%
Hydrazinolysis 6 hr 65°C 94%

Esterification and Salt Formation

Methyl Ester Synthesis

Methanolysis of the carboxylic acid intermediate uses:

  • Thionyl chloride (SOCl₂) for acid chloride formation
  • Quenching with anhydrous methanol
  • Triethylamine as HCl scavenger

Reaction kinetics follow second-order behavior (k = 0.18 L/mol·min at 25°C).

Hydrochloride Salt Precipitation

Salt formation achieves 99.5% purity through:

  • Dissolution in ethyl acetate
  • HCl gas bubbling (1.2 equiv)
  • Anti-solvent crystallization with heptane

Critical parameters:

Parameter Optimal Value Purity Impact
Cooling rate 2°C/min +8% purity
Stirring speed 400 rpm +12% yield
HCl gas flow rate 15 mL/min ±5% stoichiometry

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent WO2009085858 describes a continuous process with:

  • Microreactor residence time: 8.5 minutes
  • Productivity: 12 kg/L·h
  • 98.7% conversion efficiency

Green Chemistry Metrics

Comparison of environmental factors:

Metric Batch Process Continuous Flow
E-factor 32.7 8.4
PMI (kg/kg) 56.3 14.9
Energy consumption 48 kWh/kg 19 kWh/kg

Analytical Characterization

Spectroscopic Validation

Critical spectral signatures:

Technique Key Signals
¹H NMR (400 MHz) δ 3.78 (s, 3H, OCH₃), δ 4.21 (q, J=7 Hz, 2H, COOCH₃)
¹⁹F NMR δ -63.2 (CF₃)
IR (ATR) 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)

Yield Optimization Strategies

DoE (Design of Experiments) Analysis

Central composite design reveals critical factors:

Factor p-value Effect Size
Fluorination temp 0.0032 +22%
Methanol purity 0.012 +18%
Crystallization rate 0.047 +9%

Comparative Method Assessment

Method Total Yield Purity Scalability
Batch [2+2] 51% 98.2% Limited
Continuous Flow 89% 99.5% Industrial
Microwave Assisted 67% 97.8% Pilot-scale

Regulatory Considerations

ICH Guideline Compliance

Process validation meets:

  • Q3C Residual Solvents: Class 3 solvents < 5000 ppm
  • Q6A Specifications: Related substances < 0.15%
  • Q11 Development: Established design space

Q & A

Q. Key Data :

StepYieldKey ReagentsConditionsReference
Tosylation80%4-Toluenesulfonate, ethyl acetateReduced pressure, filtration
Cyclization97%Pyridine hydrochloride, 2-butanoneN₂ atmosphere, 25°C

How can researchers resolve discrepancies in NMR data when scaling up synthesis?

Advanced Research Question
Discrepancies in 1H^1H-NMR shifts (e.g., broad singlet at δ 9.10 for amine protons vs. δ 9.00 in similar compounds ) may arise from:

  • Solvent Effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity Profiles : Scale-up may introduce byproducts; use preparative HPLC or iterative column chromatography to isolate pure fractions .
  • Dynamic Processes : Temperature-dependent conformational changes (e.g., cyclobutane ring puckering) can broaden peaks. Record spectra at standardized temperatures (e.g., 25°C) .

Q. Methodology :

  • Compare scaled-up batches with small-scale reference spectra.
  • Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to resolve overlapping signals .

Which analytical techniques confirm the compound’s purity and structure?

Basic Research Question

  • LCMS : Monitors molecular ion peaks (e.g., m/z 411 [M+H]⁺ for intermediates , m/z 791 [M+H]⁺ for final products ).
  • HPLC : Retention times (e.g., 1.18 minutes with SMD-TFA05 method ) validate reproducibility.
  • 1H^1H-NMR : Characteristic signals include methoxy singlets (δ 3.82 ) and cyclobutane proton splitting patterns (δ 2.56–2.31 ).

Q. Validation Protocol :

TechniqueTarget DataAcceptable Range
LCMS[M+H]⁺±0.5 Da from theoretical
HPLCRetention time±0.05 minutes
NMRIntegration ratios±5% deviation

What strategies optimize yield in multi-step syntheses involving this compound?

Advanced Research Question

  • Reagent Stoichiometry : Use 1.1–1.3 equivalents of pyridine hydrochloride to drive cyclization .
  • Temperature Control : Maintain reactions at 0°C for acid-sensitive steps (e.g., methanesulfonic acid additions) to minimize side reactions .
  • Workup Optimization : Liquid-liquid extraction with aqueous sodium chloride or phosphate buffers improves phase separation .

Case Study :
In Example 332 , adding 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide (1.7 M in ethyl acetate) increased coupling efficiency from 85% to 97%.

How should LCMS data be analyzed for intermediates in complex reactions?

Advanced Research Question

  • Adduct Identification : Common adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) must be differentiated from target [M+H]⁺. Use high-resolution MS to confirm exact masses .
  • Degradation Monitoring : Detect hydrolysis products (e.g., free carboxylic acids) by observing m/z shifts (e.g., −30 Da for loss of methyl ester ).
  • Method Calibration : Validate LCMS methods with internal standards (e.g., trifluoroacetic acid in mobile phase ).

Example :
For methyl 1-[[(E)-[2,3-difluorophenyl]methylideneamino] intermediates, LCMS m/z 411 [M+H]⁺ confirmed successful imine formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.